3-aminopropane-1-thiol hydrochloride

Catalog No.
S1892493
CAS No.
7211-54-3
M.F
C3H10ClNS
M. Wt
127.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-aminopropane-1-thiol hydrochloride

CAS Number

7211-54-3

Product Name

3-aminopropane-1-thiol hydrochloride

IUPAC Name

3-sulfanylpropylazanium;chloride

Molecular Formula

C3H10ClNS

Molecular Weight

127.64 g/mol

InChI

InChI=1S/C3H9NS.ClH/c4-2-1-3-5;/h5H,1-4H2;1H

InChI Key

GMEDUXHKSSWXSL-UHFFFAOYSA-N

SMILES

C(CN)CS.Cl

Canonical SMILES

C(C[NH3+])CS.[Cl-]
  • Bioconjugation

    The thiol group (SH) in (3-Mercaptopropyl)ammonium chloride can react with gold nanoparticles to form stable conjugates. These conjugates can then be used for targeted drug delivery or as biosensing probes due to the unique properties of gold nanoparticles [].

  • Surface Modification

    The combined functionalities of the molecule, an amine group (NH2) and a thiol group, allow it to bind to different surfaces. This property could be useful for modifying surfaces in biosensors or microfluidic devices to improve their selectivity or functionality [].

  • Material Science

    The thiol group can also form covalent bonds with other molecules containing suitable functional groups. This could be advantageous in the development of new materials with specific properties, such as self-assembled monolayers or polymers with tailored functionalities [].

3-Aminopropane-1-thiol hydrochloride, also known as (3-Mercaptopropyl)ammonium chloride, is a chemical compound with the molecular formula C₃H₁₀ClNS and a molecular weight of 127.64 g/mol. This compound is characterized by its aminoalkylthiol structure, which allows it to form self-assembled monolayers on various surfaces, particularly metal surfaces like gold. The presence of both an amine group and a thiol group in its structure enables unique interactions with metal nanoparticles, making it valuable in nanotechnology and materials science .

The mechanism of action of (3-Mercaptopropyl)ammonium chloride depends on the specific application. Here are some potential mechanisms:

  • Metal chelation: The thiol group can bind to metal ions, potentially affecting their activity in biological systems or sequestering them for detoxification.
  • Antioxidant activity: The thiol group can scavenge free radicals, potentially protecting cells from oxidative damage.

(3-Mercaptopropyl)ammonium chloride should be handled with care as limited information exists on its specific hazards. Thiol compounds can have a foul odor and may be irritating to the skin and eyes. As with any unknown compound, standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Please Note:

  • The information on the mechanism of action is based on the general properties of thiol groups and may not be specific to (3-Mercaptopropyl)ammonium chloride. Further research is needed to understand its specific biological activity.
  • Data on physical and chemical properties and safety hazards is limited and should be treated with caution.

  • Oxidation: The thiol group can be oxidized to form disulfides, which are important in various biochemical processes.
  • Reduction: The compound can be reduced back to the corresponding thiol.
  • Substitution: The amino group can engage in substitution reactions with electrophiles, leading to the formation of various substituted amines.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions include disulfides from oxidation and substituted amines from substitution reactions .

Research indicates that 3-aminopropane-1-thiol hydrochloride exhibits significant biological activity. It has been explored for its potential roles in drug delivery systems due to its ability to form stable monolayers and interact with biological membranes. Its structure allows it to penetrate cellular barriers effectively, making it a candidate for enhancing the bioavailability of therapeutic agents. Additionally, the compound's interactions with metal surfaces may influence pathways related to photon absorption in photovoltaic devices .

The synthesis of 3-aminopropane-1-thiol hydrochloride typically involves the reaction of 3-mercaptopropylamine with hydrochloric acid. This reaction can be represented as follows:

HS CH2 3 NH2+HClHS CH2 3 NH3++Cl\text{HS CH}_2\text{ }_3\text{ NH}_2+\text{HCl}\rightarrow \text{HS CH}_2\text{ }_3\text{ NH}_3^++\text{Cl}^-

The reaction is usually conducted at room temperature, and the product is purified through recrystallization methods. On an industrial scale, production processes are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to enhance efficiency .

3-Aminopropane-1-thiol hydrochloride has a variety of applications across different fields:

  • Nanotechnology: It is used to create self-assembled monolayers on gold nanorods, facilitating controlled spacing and improved photon absorption in photovoltaic devices.
  • Medicine: The compound is being researched for its potential in drug delivery systems due to its ability to form stable layers that can encapsulate drugs.
  • Electronics: It finds applications in the production of sensors and other electronic devices, where its ability to form monolayers is crucial for device functionality .

Studies involving 3-aminopropane-1-thiol hydrochloride have focused on its interactions with metal surfaces and biological systems. Its ability to form self-assembled monolayers allows for controlled interactions with nanoparticles, which can enhance sensor sensitivity and stability. Additionally, its potential as a drug delivery agent has been investigated through various in vitro studies that assess its permeability and interaction with cellular membranes .

Several compounds share structural similarities with 3-aminopropane-1-thiol hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-AminopropanethiolC₃H₉NSSimilar structure; lacks hydrochloride salt
HomocysteamineC₃H₉NSContains an additional carbon; involved in metabolism
2-AminoethanethiolC₂H₇NSShorter chain; used in similar applications

Uniqueness

3-Aminopropane-1-thiol hydrochloride stands out due to its specific combination of amino and thiol functional groups, allowing it to form stable monolayers on metal surfaces effectively. This property enhances its utility in nanotechnology applications compared to other similar compounds that may not exhibit the same level of interaction or stability on metal substrates .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

127.0222482 g/mol

Monoisotopic Mass

127.0222482 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7211-54-3

Dates

Modify: 2023-08-16

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